molecular formula C15H18N4OS B10898870 6-Ethyl-3-(propan-2-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-Ethyl-3-(propan-2-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B10898870
M. Wt: 302.4 g/mol
InChI Key: GRRNMNKDWKAZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound belonging to the triazino-benzoxazepine family This compound is characterized by its unique structure, which includes an ethyl group, an isopropylsulfanyl group, and a dihydrotriazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of an appropriate isatin derivative with a thiosemicarbazide, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in glacial acetic acid or other suitable solvents to facilitate the formation of the triazino-benzoxazepine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Mechanism of Action

The mechanism of action of 6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

6-ethyl-3-propan-2-ylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C15H18N4OS/c1-4-12-16-11-8-6-5-7-10(11)13-14(20-12)17-15(19-18-13)21-9(2)3/h5-9,12,16H,4H2,1-3H3

InChI Key

GRRNMNKDWKAZLG-UHFFFAOYSA-N

Canonical SMILES

CCC1NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SC(C)C

Origin of Product

United States

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